molecular formula C9H17NO B13181718 1-(1-Aminocyclopropyl)-4-methylpentan-1-one

1-(1-Aminocyclopropyl)-4-methylpentan-1-one

Cat. No.: B13181718
M. Wt: 155.24 g/mol
InChI Key: WGMAPBBUVMHUSV-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-4-methylpentan-1-one is a chemical compound characterized by the presence of an aminocyclopropyl group attached to a methylpentanone backbone

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)-4-methylpentan-1-one typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

    Amination: The cyclopropyl ring is then aminated using reagents such as ammonia or an amine under suitable conditions.

    Ketone Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)-4-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminocyclopropyl group can participate in substitution reactions, where the amino group is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclopropyl)-4-methylpentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)-4-methylpentan-1-one exerts its effects involves interactions with molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, influencing biochemical pathways and cellular functions. Specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)-4-methylpentan-1-one can be compared with other similar compounds, such as:

    1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth and development.

    Cyclopropylamine: Known for its use in organic synthesis and as a building block for pharmaceuticals.

    4-Methylpentan-2-one:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-4-methylpentan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)3-4-8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3

InChI Key

WGMAPBBUVMHUSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C1(CC1)N

Origin of Product

United States

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